molecular formula C8H7ClN2O2S B8569073 N-(2-chloro-4-cyanophenyl)methanesulfonamide

N-(2-chloro-4-cyanophenyl)methanesulfonamide

Cat. No.: B8569073
M. Wt: 230.67 g/mol
InChI Key: PTYFZRSNJYYBRB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-cyanophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H7ClN2O2S and its molecular weight is 230.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

N-(2-chloro-4-cyanophenyl)methanesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3

InChI Key

PTYFZRSNJYYBRB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(2-chloro-4-iodophenyl)methanesulfonamide (4.4 g, 13.3 mmol, Industrie Chimique Belge 1974, 39, 490–500), zinc(II)cyanide (1.95 g, 16.6 mmol) and palladium(0) tetrakis(triphenyl phosphine) (1.53 g, 1.33 mmol) in N,N-dimethyl formamide (DMF) (30 ml) was heated at 90° C. for 1.5 hours. Then, the mixture was diluted with ethyl acetate and toluene (8:1) solution (250 ml) and washed with water, brine, dried over sodium sulfate. Then, filtration, evaporation to remove solvent gave the crude residue, which was applied to a silica gel chromatography column and eluted with a volume mixture of methylene dichloride/hexane(2/1 to 4/2) to furnish 2.69 g (88% yield) of title compound as a white solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
zinc(II)cyanide
Quantity
1.95 g
Type
catalyst
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
88%

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